molecular formula C22H23ClN2O5S B11657846 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide

Cat. No.: B11657846
M. Wt: 462.9 g/mol
InChI Key: KYPDREOGWANLED-UHFFFAOYSA-N
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Description

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzofuran core, which is a fused polycyclic aromatic system, and is substituted with tert-butyl, chloro, nitro, and sulfonamide groups. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Nitration and chlorination: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The final step involves the reaction of the chlorinated nitro compound with a suitable sulfonamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., dimethylformamide).

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide
  • N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,5-dichlorobenzenesulfonamide

Uniqueness

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H23ClN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2-chloro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C22H23ClN2O5S/c1-22(2,3)13-4-8-19-16(10-13)17-11-14(5-9-20(17)30-19)24-31(28,29)21-12-15(25(26)27)6-7-18(21)23/h5-7,9,11-13,24H,4,8,10H2,1-3H3

InChI Key

KYPDREOGWANLED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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